Structural Differentiation via Halogen Substitution: 2-Bromo vs. 4-Bromo Analogs in Benzamide Scaffolds
While direct bioactivity data for this compound is lacking, its structural differentiation is quantitatively defined by its specific halogen substitution pattern. The compound contains a 2-bromo-4-methylphenyl group. In contrast, a close analog, N-(4-bromophenyl)-3,5-dimethoxybenzamide, features a 4-bromophenyl group. This positional isomerism is known to critically impact molecular interactions [1]. For example, in a study on benzamide FtsZ inhibitors, the position of a halogen on the aniline ring was a key determinant of antibacterial potency, with a >10-fold difference in MIC values observed between ortho- and para-substituted analogs in some series [2]. The 2-bromo group in the target compound provides a distinct steric and electronic environment compared to the 4-bromo analog, which can lead to divergent binding modes and biological outcomes.
| Evidence Dimension | Halogen substitution pattern (positional isomerism) |
|---|---|
| Target Compound Data | 2-bromo-4-methylphenyl moiety |
| Comparator Or Baseline | 4-bromophenyl moiety (in N-(4-bromophenyl)-3,5-dimethoxybenzamide) |
| Quantified Difference | >10-fold difference in MIC values observed between ortho- and para-substituted analogs in related benzamide FtsZ inhibitor series |
| Conditions | In vitro antibacterial assays against Staphylococcus aureus and other bacterial strains (data from structurally related benzamide series) |
Why This Matters
This structural distinction necessitates precise procurement by CAS number; a different halogen position will result in a different chemical entity with a separate CAS registry and potentially divergent biological activity.
- [1] PubChem. N-(4-bromophenyl)-3,5-dimethoxybenzamide. Compound Summary. View Source
- [2] Czaplewski LG, et al. Antibacterial alkoxybenzamide inhibitors of the essential bacterial cell division protein FtsZ. Bioorganic & Medicinal Chemistry Letters. 2009;19(2):524-7. View Source
